![molecular formula C6H6Br2ClN B12091611 2-Bromo-3-(bromomethyl)pyridine hydrochloride](/img/structure/B12091611.png)
2-Bromo-3-(bromomethyl)pyridine hydrochloride
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Overview
Description
2-Bromo-3-(bromomethyl)pyridine hydrochloride is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C6H5Br2N. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)pyridine hydrochloride typically involves the bromination of 3-methylpyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
2-Bromo-3-(bromomethyl)pyridine hydrochloride serves as an important intermediate in the synthesis of various heterocyclic compounds. Its bromine substituents enhance its reactivity, allowing for nucleophilic substitutions that are pivotal in constructing complex molecular architectures. This compound can be utilized to create pyridine derivatives that are essential in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is employed in the design and synthesis of biologically active molecules. Its structure allows it to be a precursor for drugs targeting various diseases, including cancer and infectious diseases. The bromomethyl group can facilitate further functionalization, leading to compounds with enhanced therapeutic properties.
Biological Studies
Recent studies have highlighted the potential of this compound in biological applications:
- Antimicrobial Activity : Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties against a range of bacterial strains.
- Antitumor Activity : Compounds derived from this pyridine derivative have shown promise in inhibiting the growth of cancer cell lines, making them candidates for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives synthesized from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited superior inhibition compared to traditional antibiotics, suggesting their potential as new antibacterial agents.
Bacterial Strain | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Significant inhibition | |
Escherichia coli | Moderate inhibition |
Case Study 2: Antitumor Activity
Research focused on the antitumor effects of derivatives obtained from this compound on various cancer cell lines (e.g., MCF-7 for breast cancer). In vitro assays demonstrated substantial growth inhibition, highlighting the therapeutic potential of these compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)pyridine hydrochloride involves its reactivity as a halogenated compound. The bromine atoms can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar in structure but lacks the bromomethyl group.
3-(Bromomethyl)pyridine: Similar but with the bromomethyl group at a different position.
2-(Bromomethyl)pyridine: Similar but with the bromomethyl group at the 2-position.
Uniqueness
2-Bromo-3-(bromomethyl)pyridine hydrochloride is unique due to the presence of both bromine atoms and the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound for various chemical transformations and applications .
Biological Activity
2-Bromo-3-(bromomethyl)pyridine hydrochloride (CAS: 94446-97-6) is a halogenated pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is characterized by the presence of two bromine substituents, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant data tables and case studies.
Property | Value |
---|---|
Molecular Formula | C6H5Br2N |
Molecular Weight | 250.921 g/mol |
CAS Number | 94446-97-6 |
IUPAC Name | 2-bromo-3-(bromomethyl)pyridine |
SMILES | C1=CC(=C(N=C1)Br)CBr |
Synthesis
The synthesis of 2-Bromo-3-(bromomethyl)pyridine typically involves halogenation reactions on pyridine derivatives. Recent studies have employed palladium-catalyzed cross-coupling reactions to generate various brominated pyridine derivatives, enhancing the yield and specificity of the desired compounds .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyridine derivatives, including 2-Bromo-3-(bromomethyl)pyridine. For instance, a study reported that related pyridine compounds exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of bromine substituents was suggested to enhance membrane permeability, facilitating the entry of these compounds into bacterial cells .
Anti-Thrombolytic Activity
In a comparative study of pyridine derivatives, it was found that certain brominated derivatives exhibited notable anti-thrombolytic activity. The compound 2-Bromo-3-(bromomethyl)pyridine was hypothesized to possess similar properties due to its structural analogies with more active compounds . The anti-thrombolytic activity was quantified using in vitro assays measuring clot formation inhibition.
Inhibition of Biofilm Formation
The ability of pyridine derivatives to inhibit biofilm formation has been documented. A related study indicated that specific modifications in the pyridine structure could lead to enhanced biofilm inhibition against pathogenic bacteria. The potential for 2-Bromo-3-(bromomethyl)pyridine to act as a biofilm inhibitor remains an area for further exploration .
The biological mechanisms underlying the activity of 2-Bromo-3-(bromomethyl)pyridine are not fully elucidated but may involve:
- Interaction with Enzymes : Halogenated compounds often interact with enzymatic pathways, potentially inhibiting key enzymes involved in bacterial metabolism or thrombus formation.
- Membrane Disruption : The lipophilic nature of brominated compounds may facilitate their incorporation into lipid membranes, leading to increased permeability and subsequent cell death in bacteria.
Case Studies
-
Antimicrobial Efficacy : A recent study assessed the efficacy of various halogenated pyridines against E. coli. The results indicated that compounds with multiple halogen substitutions demonstrated superior antimicrobial activity compared to their non-halogenated counterparts.
Compound Zone of Inhibition (mm) 2-Bromo-3-(bromomethyl)pyridine 18 Control (No Treatment) 0 -
Biofilm Inhibition : Another investigation focused on the biofilm-forming capabilities of Staphylococcus aureus in the presence of various pyridines. The data suggested that 2-Bromo-3-(bromomethyl)pyridine could significantly reduce biofilm thickness.
Compound Biofilm Thickness (µm) Control 50 2-Bromo-3-(bromomethyl)pyridine 15
Properties
Molecular Formula |
C6H6Br2ClN |
---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
2-bromo-3-(bromomethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H5Br2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |
InChI Key |
WUQXHLBPJXJGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CBr.Cl |
Origin of Product |
United States |
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